2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an isoquinoline ring system and a methoxy-substituted phenyl group. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide typically involves the following steps:
Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.
Acylation: The isoquinoline derivative is then acylated using an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Methoxy Substitution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to a tetrahydroisoquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. The isoquinoline ring system can intercalate with DNA, while the acetamide group can form hydrogen bonds with proteins.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide: Lacks the methoxy group.
N-(2-methoxy-5-methylphenyl)acetamide: Lacks the isoquinoline ring.
Uniqueness
The presence of both the isoquinoline ring and the methoxy-substituted phenyl group in 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide makes it unique. This combination can result in distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-7-8-18(23-2)17(11-14)20-19(22)13-21-10-9-15-5-3-4-6-16(15)12-21/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFVHFIYBNUFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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